N'-(2-furylmethylene)-4-nitrobenzohydrazide
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Overview
Description
N’-(2-furylmethylene)-4-nitrobenzohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring and a nitrobenzene moiety connected through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-furylmethylene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-furaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(2-furylmethylene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
N’-(2-furylmethylene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The furan ring and nitrobenzene moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-furylmethylene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. Additionally, the furan ring can participate in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-furylmethylene)-4-methylbenzohydrazide
- N’-(2-furylmethylene)-2-hydroxy-2-phenylacetohydrazide
- N’-(2-furylmethylene)-2-(4-propylphenoxy)acetohydrazide
Uniqueness
N’-(2-furylmethylene)-4-nitrobenzohydrazide is unique due to the presence of both a furan ring and a nitrobenzene moiety, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9N3O4 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C12H9N3O4/c16-12(14-13-8-11-2-1-7-19-11)9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |
InChI Key |
DCUWHCJWLODERG-MDWZMJQESA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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